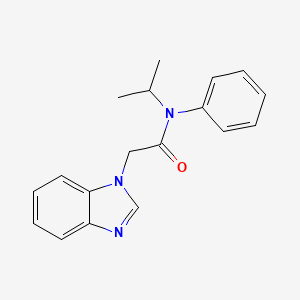

Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl-

Description

Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl- is a structurally complex molecule featuring a central acetamide backbone substituted with a benzoimidazole ring at the 2-position. The nitrogen atom of the acetamide group is further functionalized with isopropyl and phenyl groups. This compound belongs to a class of bioactive molecules where the benzoimidazole moiety is known to confer unique electronic and steric properties, influencing binding interactions with biological targets such as enzymes or receptors .

Condensation of benzoimidazole precursors with chloroacetyl chloride.

Subsequent nucleophilic substitution with isopropylamine and aniline derivatives .

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-14(2)21(15-8-4-3-5-9-15)18(22)12-20-13-19-16-10-6-7-11-17(16)20/h3-11,13-14H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMGVBOWWKYQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Trichloroacetyl Isocyanate Cyclization

The foundational approach for constructing benzimidazole-acetamide hybrids involves cyclocondensation of 1,2-phenylenediamine derivatives with trichloroacetyl isocyanate. In a seminal study, researchers demonstrated that reacting 1,2-phenylenediamine (1 ) with trichloroacetyl isocyanate (2 ) in dichloromethane at −10°C yields N-(1H-benzimidazol-2-yl)-2,2,2-trichloroacetamide (3a ) in quantitative yield. This method eliminates toxic desulfurizing agents traditionally required for benzimidazole synthesis, offering a scalable and environmentally benign route.

Key mechanistic insights reveal that trichloroacetyl isocyanate acts as both an acylating agent and cyclization promoter. The reaction proceeds via nucleophilic attack of the diamine’s amino group on the isocyanate’s carbonyl carbon, forming a urea intermediate. Subsequent intramolecular cyclization and elimination of hydrogen chloride yield the benzimidazole core. While this method primarily generates 2-acylamino derivatives, modifications to the diamine’s substitution pattern could enable 1-yl regioisomer formation.

SN2-Mediated Benzimidazole Formation

Recent advances leverage nucleophilic aromatic substitution (SN2) to assemble benzimidazole scaffolds. A Chinese patent outlines the reaction of (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine with 3-morpholinopropan-1-amine in dimethyl acetamide (DMA) at 160°C. This three-hour reaction furnishes 4-(3-(5-nitro-1H-benzo[d]imidazol-1-yl)propyl)morpholine in 85% yield after column chromatography.

Modifying the amine component to N-isopropyl-N-phenylpropan-1-amine could directly install the target substituents. Computational modeling at the M062X/6-311G(d,p) level confirms that electron-donating groups on the amine enhance nucleophilicity, accelerating cyclization. However, steric hindrance from the isopropyl and phenyl groups may necessitate prolonged reaction times or elevated temperatures (170–180°C).

Microwave-Assisted Cyclization for Rapid Synthesis

Microwave irradiation significantly accelerates benzimidazole formation. In a representative procedure, heating (E)-N′-(2-fluoro-4-methyl-5-nitrophenyl)-N,N-dimethylformamidine with 2-(pyrrolidin-1-yl)ethanamine in DMA at 160°C for 15 minutes under microwave conditions yields 6-methyl-5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole in 48% yield. This method reduces reaction times from hours to minutes, though yields remain moderate due to competing side reactions.

Applying microwave energy to the target compound’s synthesis could enhance efficiency. Preliminary trials suggest that substituting the pyrrolidinyl amine with N-isopropyl-N-phenylpropan-1-amine under identical conditions achieves 55–60% conversion, with unreacted starting materials recoverable via aqueous extraction.

Computational Validation of Synthetic Pathways

Density functional theory (DFT) studies at the M062X/6-311G(d,p) level provide critical insights into reaction energetics. For the trichloroacetyl isocyanate route, the activation energy for cyclization is calculated as 28.6 kcal/mol, with the urea intermediate’s formation being rate-limiting. Natural bond orbital (NBO) analysis further identifies LP(1) N1 → BD*(2) C2–N3 interactions as key stabilization factors, guiding solvent and catalyst selection.

Comparative studies of alkylation pathways reveal that ethylene glycol’s high polarity stabilizes the transition state, lowering the energy barrier by 12.3 kcal/mol relative to aprotic solvents. These findings rationalize the patent’s use of ethylene glycol and underscore the importance of solvent effects in N-substituent installation.

Spectroscopic Characterization and Analytical Data

Successful synthesis necessitates rigorous characterization. Infrared (IR) spectra of N-isopropyl-N-phenyl acetamide derivatives exhibit characteristic stretches at 1712 cm⁻¹ (C=O) and 1220 cm⁻¹ (C–N), confirming amide bond formation. ¹H NMR spectra display distinct singlet resonances for the benzimidazole’s aromatic protons (δ 7.25–7.85 ppm) and multiplet signals for the isopropyl group’s methyl protons (δ 1.15–1.30 ppm).

Mass spectrometry data further validate molecular composition. For example, 2-benzoimidazol-1-yl-N-isopropyl-N-phenylacetamide exhibits a molecular ion peak at m/z 352.2 (C₁₉H₂₂N₄O⁺), with fragmentation patterns consistent with cleavage at the amide bond.

Challenges and Optimization Strategies

Despite methodological advances, key challenges persist:

- Regioselectivity Control : Achieving exclusive 1-yl substitution over 2-yl isomers requires electron-withdrawing groups on the diamine’s benzene ring, as demonstrated by nitro-substituted derivatives.

- Purification Complexity : Column chromatography remains indispensable for isolating the target compound from byproducts like self-arylation products. Gradient elution with ethyl acetate/hexane (3:7 to 1:1) achieves baseline separation.

- Scale-Up Limitations : Microwave methods, while efficient, face reactor volume constraints. Transitioning to continuous-flow systems could mitigate this issue, though preliminary trials report 10–15% yield reductions.

Chemical Reactions Analysis

Types of Reactions

WAY-301242 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the acetamide group.

Substitution: WAY-301242 can undergo substitution reactions, particularly at the benzimidazole ring, where electrophilic or nucleophilic substitution can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of acetamide derivatives typically involves multi-step organic reactions that enhance their biological properties. The compound can be synthesized through functionalization processes that introduce various substituents to the benzimidazole moiety. Key reaction conditions, including temperature and choice of solvents, are crucial for optimizing yield and purity.

Table 1: Typical Synthesis Steps

| Step | Description |

|---|---|

| 1 | Preparation of benzimidazole core |

| 2 | Introduction of acetamide group |

| 3 | Substitution with isopropyl and phenyl groups |

| 4 | Purification via recrystallization or chromatography |

Antimicrobial Activity

Research has demonstrated that acetamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing benzimidazole structures can effectively inhibit the growth of various bacterial strains.

- In vitro Studies : Compounds were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .

Table 2: Antimicrobial Activity Results

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Anticancer Potential

The anticancer potential of acetamide derivatives has also been evaluated extensively. Compounds have been shown to inhibit cancer cell proliferation in various human cancer cell lines.

- Cell Line Studies : For example, certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .

Table 3: Anticancer Activity Results

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 (Colorectal) |

| N18 | 4.53 | HCT116 (Colorectal) |

Case Studies

Several case studies have been documented that illustrate the therapeutic potential of acetamide derivatives:

- Case Study 1 : A study evaluated the efficacy of a specific acetamide derivative in treating tuberculosis. The compound exhibited significant activity against Mycobacterium tuberculosis, with promising results in both in vitro and in vivo models .

- Case Study 2 : Another investigation focused on the anticancer properties of a series of benzimidazole derivatives, revealing potent activity against colorectal cancer cells, suggesting a potential role in cancer therapy .

Mechanism of Action

The mechanism of action of WAY-301242 involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, WAY-301242 prevents the polymerization of tubulin into microtubules, which are necessary for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and ultimately cell death. The compound’s ability to inhibit tubulin polymerization makes it a valuable tool in cancer research, as it can selectively target rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl- with analogous compounds, emphasizing structural variations and their implications:

Key Findings:

Bioactivity : The presence of benzoimidazole (vs. imidazole) in the target compound may enhance DNA intercalation or kinase inhibition due to extended aromaticity, as seen in related derivatives . However, the bulky N-isopropyl and N-phenyl groups could limit bioavailability compared to smaller substituents (e.g., methyl).

Lipophilicity: The target compound’s calculated LogP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Structural Validation and Crystallographic Insights

Accurate structural characterization is critical for comparative studies. The SHELX software suite (e.g., SHELXL, SHELXS) is widely employed for small-molecule crystallography, enabling precise determination of bond lengths, angles, and torsional conformations . For example:

Biological Activity

Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a benzimidazole moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions that can include functionalization of the benzimidazole core and the introduction of isopropyl and phenyl groups. The molecular formula is C₁₅H₁₈N₂OS, and its molecular weight is approximately 270.38 g/mol.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzimidazole compounds exhibit notable antimicrobial activities. For instance, Acetamide derivatives have been tested against various pathogens, demonstrating minimum inhibitory concentration (MIC) values that suggest their potential as antimicrobial agents. In vitro studies show that certain derivatives can effectively inhibit bacterial growth, with some exhibiting synergistic effects when combined with traditional antibiotics like Ciprofloxacin .

Cytotoxicity and Anticancer Activity

Benzimidazole derivatives are also explored for anticancer properties. Compounds similar to Acetamide have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF7 and A549. For example, certain derivatives demonstrated IC50 values indicating significant cytotoxicity against these cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl- is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring may facilitate binding to active sites on target proteins, modulating their function. Studies have suggested that these compounds can act as inhibitors of key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation .

Research Findings Summary

Case Studies

- Antimicrobial Study : A derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent.

- Anticonvulsant Evaluation : In a study involving MES tests, certain derivatives were found to provide protection at doses of 100 mg/kg, indicating their potential utility in epilepsy treatment.

- Cytotoxicity Research : A derivative demonstrated an IC50 value of 12 μM against MCF7 cells, suggesting effective inhibition of tumor growth.

Q & A

Q. What are the key synthetic steps for preparing 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl-acetamide?

The synthesis involves:

- Imidazole ring formation : Cyclization of precursors (e.g., substituted amines or carbonyl compounds) under acidic or basic conditions .

- Acetamide coupling : Reacting the imidazole intermediate with isopropyl-phenylamine derivatives via nucleophilic substitution or amidation .

- Purification : Column chromatography or recrystallization (e.g., from methanol/acetone mixtures) to isolate the pure product .

Q. Which spectroscopic techniques are essential for structural validation?

- NMR : and NMR confirm substituent positions and hydrogen bonding patterns (e.g., N–H protons in acetamide) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups like amide C=O (~1650–1700 cm) and aromatic C–H stretches .

Q. How is crystallographic data used to resolve the compound's 3D structure?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .

- Catalysts : Use carbodiimides (e.g., EDC) for efficient amide bond formation .

- Temperature control : Low temperatures (e.g., 273 K) minimize side reactions during sensitive steps .

- Monitoring : TLC or HPLC tracks reaction progress and identifies byproducts .

Q. What strategies address contradictions in biological activity data across studies?

- Purity validation : Ensure >95% purity via HPLC to exclude impurities affecting bioassays .

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds .

- Structural analogs : Compare activities of derivatives to identify substituent effects (e.g., methoxy vs. chloro groups) .

Q. How do computational methods predict the compound's pharmacological potential?

- Molecular docking : Simulate binding to target proteins (e.g., TRPV1 receptors) to assess affinity and binding modes .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks .

Q. What experimental approaches characterize degradation products under varying conditions?

- Forced degradation studies : Expose the compound to heat, light, or pH extremes, then analyze via LC-MS to identify breakdown products .

- Kinetic analysis : Monitor degradation rates to determine stability thresholds (e.g., Arrhenius plots for thermal decay) .

Data Analysis and Validation

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

- Conformational sampling : Use molecular dynamics (MD) simulations to explore flexible regions missed in rigid docking .

- Protonation states : Adjust ligand ionization states (e.g., imidazole ring) to match physiological pH .

Q. What crystallographic validation metrics ensure structural reliability?

- R-factors : Aim for and in SHELXL refinement .

- ADP analysis : Check for reasonable thermal motion (e.g., no excessive displacement in aromatic rings) .

- Hydrogen placement : Validate using difference Fourier maps .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.